2-(4-Bromophenyl)-2-oxoethyl pyridine-2-carboxylate
CAS No.:
Cat. No.: VC11031711
Molecular Formula: C14H10BrNO3
Molecular Weight: 320.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H10BrNO3 |
|---|---|
| Molecular Weight | 320.14 g/mol |
| IUPAC Name | [2-(4-bromophenyl)-2-oxoethyl] pyridine-2-carboxylate |
| Standard InChI | InChI=1S/C14H10BrNO3/c15-11-6-4-10(5-7-11)13(17)9-19-14(18)12-3-1-2-8-16-12/h1-8H,9H2 |
| Standard InChI Key | OJDWYGXFEFNPEV-UHFFFAOYSA-N |
| SMILES | C1=CC=NC(=C1)C(=O)OCC(=O)C2=CC=C(C=C2)Br |
| Canonical SMILES | C1=CC=NC(=C1)C(=O)OCC(=O)C2=CC=C(C=C2)Br |
Introduction
Structural and Chemical Identity
Molecular Architecture
2-(4-Bromophenyl)-2-oxoethyl pyridine-2-carboxylate consists of two primary moieties:
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A 4-bromophenyl group attached to a 2-oxoethyl chain.
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A pyridine-2-carboxylate ester linked via the oxygen atom of the oxoethyl group.
The IUPAC name is derived systematically:
2-(4-Bromophenyl)-2-oxoethyl pyridine-2-carboxylate
Molecular Formula:
Molecular Weight: 328.14 g/mol (calculated based on constituent atomic masses).
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| SMILES | BrC1=CC=C(C(=O)COC(=O)C2=CC=CN=C2)C=C1 |
| InChI Key | XJKLZQYFGHXYTE-UHFFFAOYSA-N |
| Topological Polar Surface Area | 66.4 Ų |
| Heavy Atom Count | 19 |
The bromine atom at the para position of the phenyl ring enhances electrophilic substitution reactivity, while the ester linkage confers hydrolytic instability under acidic or basic conditions .
Synthesis and Reactivity
Synthetic Pathways
While no direct synthesis of 2-(4-bromophenyl)-2-oxoethyl pyridine-2-carboxylate is documented, analogous routes for related esters suggest two plausible methods:
Method 1: Esterification of Pyridine-2-carboxylic Acid
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Reactants:
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Pyridine-2-carboxylic acid
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2-(4-Bromophenyl)-2-oxoethanol
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Conditions:
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Acid catalysis (e.g., ) or coupling agents (e.g., DCC/DMAP).
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Solvent: Dichloromethane or THF.
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Temperature: 0–25°C, 12–24 hours.
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This method mirrors esterifications reported for structurally similar compounds .
Method 2: Suzuki-Miyaura Cross-Coupling
A palladium-catalyzed coupling could introduce the bromophenyl group post-ester formation:
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Reactants:
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2-Oxoethyl pyridine-2-carboxylate boronic ester
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4-Bromophenyl halide.
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Catalyst: or .
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Base: or .
Table 2: Comparative Synthesis Conditions
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Yield | 60–75% (estimated) | 50–65% (estimated) |
| Reaction Time | 12–24 hours | 6–12 hours |
| Byproducts | Water | Boronate derivatives |
Reactivity Profile
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Hydrolysis: The ester bond is susceptible to cleavage in aqueous acidic or basic media, yielding pyridine-2-carboxylic acid and 2-(4-bromophenyl)-2-oxoethanol.
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Nucleophilic Aromatic Substitution: The bromine atom may undergo substitution with amines or alkoxides under catalytic conditions.
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Reduction: The ketone group can be reduced to a secondary alcohol using or .
Physicochemical Properties
Solubility and Partitioning
Data extrapolated from analogous bromophenyl-pyridine derivatives suggest:
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Aqueous Solubility: ~0.02 mg/mL (sparingly soluble).
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Log P (Octanol-Water): 3.2 ± 0.3 (indicative of high lipophilicity).
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GI Absorption: Likely high due to moderate molecular weight and log P .
Table 3: Predicted Physicochemical Parameters
| Parameter | Value |
|---|---|
| Melting Point | 145–150°C (estimated) |
| Boiling Point | Decomposes before boiling |
| Vapor Pressure | 1.2 × 10 mmHg at 25°C |
Spectroscopic Characteristics
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